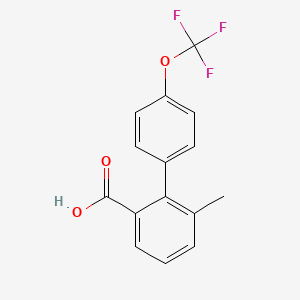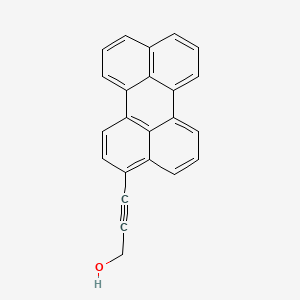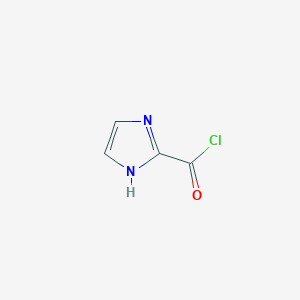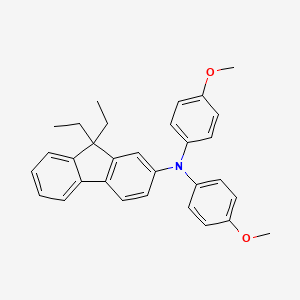
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is an organic compound that features a brominated cyclohexene ring attached to a propenol group. This compound is of interest due to its unique structure, which combines a bromine atom with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol typically involves the bromination of cyclohexene followed by a series of reactions to introduce the propenol group. One common method includes:
Bromination of Cyclohexene: Cyclohexene is reacted with bromine in the presence of a solvent like dichloromethane to form 3-bromocyclohexene.
Formation of the Propenol Group: The brominated cyclohexene is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of 3-(2-bromocyclohex-1-en-1-yl)prop-2-en-1-one.
Reduction: Formation of 3-(cyclohex-1-en-1-yl)prop-2-en-1-ol.
Substitution: Formation of 3-(2-hydroxycyclohex-1-en-1-yl)prop-2-en-1-ol or 3-(2-aminocyclohex-1-en-1-yl)prop-2-en-1-ol.
科学的研究の応用
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the propenol group can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, affecting the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
3-Bromocyclohexene: Lacks the propenol group, making it less versatile in certain reactions.
3-Phenylprop-2-en-1-ol: Contains a phenyl group instead of a bromocyclohexene ring, leading to different reactivity and applications.
Prop-2-en-1-ol: A simpler structure without the bromine and cyclohexene components, used in different contexts.
Uniqueness
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is unique due to its combination of a brominated cyclohexene ring and a propenol group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and research.
特性
CAS番号 |
654667-50-2 |
|---|---|
分子式 |
C9H13BrO |
分子量 |
217.10 g/mol |
IUPAC名 |
3-(2-bromocyclohexen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h3,5,11H,1-2,4,6-7H2 |
InChIキー |
GIXJNJWESXZGEY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C1)C=CCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)



![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)



![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)

